molecular formula C17H14FN3O2 B5437109 N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5437109
M. Wt: 311.31 g/mol
InChI Key: ZXRPGCMHGKLDNZ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)10-11-19-16(22)17-20-15(21-23-17)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRPGCMHGKLDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorophenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired oxadiazole derivative. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the addition of a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biology: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential in various disease models.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cell surface receptors, leading to changes in cellular signaling pathways. The presence of the fluorophenyl and oxadiazole moieties contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
  • N-[2-(4-bromophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
  • N-[2-(4-methylphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, making it more suitable for certain therapeutic applications compared to its analogs with different substituents.

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